H-Phe-Phe-Tyr-Val-Thr-Glu-OH

VEGFR2 inhibition Kinase assay ELISA

Researchers studying VEGF-VEGFR2 signaling often face off-target effects with non-selective inhibitors. This defined-sequence hexapeptide provides unambiguous VEGFR2/KDR blockade. Key evidence: • Directly binds VEGFR2, completely inhibiting VEGF binding to KDR. • Abolishes VEGF-induced angiogenesis in vivo; IC₅₀ of 310 nM in enzymatic assays. • Validated inhibition of VEGF-stimulated human endothelial cell proliferation. Supplied with HPLC purity documentation to ensure experimental reproducibility across independent studies.

Molecular Formula C41H52N6O11
Molecular Weight 804.9 g/mol
CAS No. 245076-38-4
Cat. No. B15412614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-Phe-Tyr-Val-Thr-Glu-OH
CAS245076-38-4
Molecular FormulaC41H52N6O11
Molecular Weight804.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C41H52N6O11/c1-23(2)34(39(55)47-35(24(3)48)40(56)43-30(41(57)58)18-19-33(50)51)46-38(54)32(22-27-14-16-28(49)17-15-27)45-37(53)31(21-26-12-8-5-9-13-26)44-36(52)29(42)20-25-10-6-4-7-11-25/h4-17,23-24,29-32,34-35,48-49H,18-22,42H2,1-3H3,(H,43,56)(H,44,52)(H,45,53)(H,46,54)(H,47,55)(H,50,51)(H,57,58)/t24-,29+,30+,31+,32+,34+,35+/m1/s1
InChIKeyMTZWXUBBLXUDGU-IVFXLICKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Phe-Phe-Tyr-Val-Thr-Glu-OH Procurement Baseline


H-Phe-Phe-Tyr-Val-Thr-Glu-OH (CAS 245076-38-4) is a synthetic hexapeptide with the sequence Phe-Phe-Tyr-Val-Thr-Glu, featuring a molecular formula of C₄₁H₅₂N₆O₁₁ and a molecular weight of 804.9 g/mol . This compound is characterized as a specific VEGFR2/KDR (kinase insert domain receptor) heptapeptide antagonist that binds directly to VEGFR2 (KDR/Flk-1) and inhibits VEGF-induced angiogenesis [1]. The sequence incorporates aromatic residues (Phe, Tyr) adjacent to aliphatic (Val) and polar (Thr, Glu) residues, creating a distinctive interaction profile with the VEGFR2 extracellular domain [2].

Sequence-defined VEGFR2/KDR antagonist peptide
Binds VEGFR2 extracellular domain; inhibits VEGF-induced angiogenesis in research models
Supported by supplier specifications and enzyme inhibition data

Why This VEGFR2 Peptide Cannot Be Substituted


VEGFR2-targeting peptides exhibit substantial sequence-dependent variation in receptor binding affinity, specificity, and functional outcomes. Even among in-class compounds targeting the VEGF-VEGFR2 axis, amino acid composition critically determines binding kinetics, off-target effects on VEGFR1 or neuropilin-1, and in vivo efficacy [1]. The specific sequence of H-Phe-Phe-Tyr-Val-Thr-Glu-OH (containing dual Phe residues at positions 1-2 and Tyr at position 3) creates a distinct hydrophobic interaction surface that differs from other VEGFR2-binding peptides such as ATWLPPR (Ala-Thr-Trp-Leu-Pro-Pro-Arg), which features different aromatic and aliphatic residue arrangements [2]. Substituting one VEGFR2 antagonist peptide for another without empirical validation introduces uncontrolled variability in experimental outcomes, as sequence changes directly impact receptor binding conformation, downstream signaling inhibition, and in vivo angiogenesis suppression . The quantitative evidence below establishes the specific performance parameters that justify selecting this exact hexapeptide sequence for applications requiring validated VEGFR2/KDR antagonism.

Sequence-dependent binding: other VEGFR2 peptides (e.g., ATWLPPR) may exhibit altered receptor specificity and in vivo response.
In vivo activity may not transfer across peptide sequences without empirical validation.
Functional cellular effects may differ; binding-only peptides may not reproduce pathway inhibition.

Quantitative Evidence for Procurement


VEGFR2 Enzyme Inhibition Potency

H-Phe-Phe-Tyr-Val-Thr-Glu-OH demonstrates measurable inhibition of VEGFR2 kinase activity with an IC₅₀ value of 310 nM in an ELISA-based enzymatic assay [1]. While direct head-to-head comparison data with specific alternative VEGFR2 peptide antagonists is not available in the current literature, this quantitative IC₅₀ value establishes a baseline for assessing inhibitor potency in biochemical assays. For context, other VEGFR2-targeting peptides reported in the literature exhibit IC₅₀ values ranging from approximately 35 nM to over 400 nM depending on sequence composition and assay conditions [2]. The 310 nM IC₅₀ positions this compound as a moderate-affinity VEGFR2 antagonist suitable for applications requiring defined but not sub-nanomolar receptor blockade.

VEGFR2 IC50
Supplier data
IC50 = 310 nM
Reported moderate inhibition context
ELISA assay; poly(Glu,Tyr) substrate; class range 35–>400 nM
VEGFR2 inhibition Kinase assay ELISA

VEGF-KDR Binding Inhibition

H-Phe-Phe-Tyr-Val-Thr-Glu-OH achieves complete inhibition of VEGF binding to the VEGFR2/KDR receptor as documented in vendor technical specifications and referenced literature [1]. This 'complete inhibition' designation is a functionally significant parameter distinct from partial antagonists that achieve only fractional blockade. The peptide binds directly to the VEGFR2 (KDR/Flk-1) extracellular domain, competitively displacing VEGF from its cognate receptor binding site . In contrast, the structurally distinct VEGFR2-binding peptide ATWLPPR (H-Ala-Thr-Trp-Leu-Pro-Pro-Arg-OH) exhibits a different binding profile and has been shown to interact with neuropilin-1 in addition to VEGFR2 . The complete inhibition characteristic of this specific hexapeptide sequence provides a defined, all-or-none blockade useful for experimental systems requiring unambiguous interpretation of VEGFR2-dependent versus VEGFR2-independent effects.

VEGF Binding Inhibition
Supplier data
Complete inhibition (100% blockade) vs. ATWLPPR multi-target binding
Supports VEGFR2-specific blockade context
Competitive binding assay; vendor specification
Receptor-ligand binding VEGFR2 specificity Competitive inhibition

In Vivo Angiogenesis Suppression

H-Phe-Phe-Tyr-Val-Thr-Glu-OH demonstrates in vivo functional efficacy defined as 'total abolishment' of VEGF-induced angiogenesis in animal models [1]. This complete functional suppression contrasts with in vitro-only active peptides that fail to translate to in vivo settings due to stability, biodistribution, or bioavailability limitations. While specific in vivo dose-response parameters (ED₅₀, dosing regimen) are not publicly disclosed for this exact sequence, the 'total abolishment' designation indicates robust in vivo target engagement and functional outcome [2]. For reference, the VEGFR2-binding peptide ATWLPPR has demonstrated comparable 'total abolishment' of VEGF-induced angiogenesis in rabbit corneal models, suggesting that complete functional blockade is achievable by this class of antagonists [3]. The documented in vivo activity of H-Phe-Phe-Tyr-Val-Thr-Glu-OH reduces the risk of selecting a peptide that appears active in biochemical assays but fails to perform in physiologically relevant systems.

In Vivo Angiogenesis
Supplier data
Reported total abolishment in animal model
Reported in vivo model-response context
VEGF-induced neovascularization model; dosing parameters not disclosed
In vivo efficacy Angiogenesis inhibition VEGFR2 antagonism

Endothelial Cell Proliferation Inhibition

H-Phe-Phe-Tyr-Val-Thr-Glu-OH specifically inhibits human endothelial cell proliferation in vitro in response to VEGF stimulation . This cell-based functional activity confirms that the peptide's VEGFR2 binding translates to downstream inhibition of the VEGF-VEGFR2 signaling axis controlling endothelial cell mitogenesis. The specificity for human endothelial cells is a critical differentiation parameter, as some VEGFR2-binding peptides show species-specific activity profiles or require supraphysiological concentrations to achieve cellular effects . While the precise IC₅₀ for cell proliferation inhibition is not publicly documented for this exact sequence, the 'specific inhibition' designation indicates that the peptide functionally antagonizes VEGFR2-mediated proliferative signaling in therapeutically relevant human cell types [1]. This cellular validation distinguishes the compound from peptides that bind VEGFR2 in biochemical assays but fail to functionally inhibit VEGF-driven cellular responses.

Endothelial Cell Prolif.
Supplier data
Specific inhibition of human endothelial cells
Reported cellular functional antagonism context
VEGF-stimulated proliferation assay
Endothelial cell proliferation Cell-based assay VEGFR2 signaling

Optimal Application Scenarios


VEGFR2-Dependent Angiogenesis Studies

H-Phe-Phe-Tyr-Val-Thr-Glu-OH is optimally deployed as a VEGFR2/KDR-specific antagonist in experimental systems requiring unambiguous blockade of VEGF-VEGFR2 signaling. Its documented ability to completely inhibit VEGF binding to KDR [1] enables researchers to distinguish VEGFR2-mediated angiogenic effects from those mediated by VEGFR1, neuropilin-1, or other pro-angiogenic pathways. The peptide's in vivo efficacy in totally abolishing VEGF-induced angiogenesis supports its use in animal models where functional validation of VEGFR2 dependence is required. This compound is particularly suitable for studies investigating the specific contribution of VEGFR2 signaling to tumor angiogenesis, ocular neovascularization, or inflammatory vascular remodeling.

Human Endothelial Cell Functional Assays

For in vitro assays utilizing human endothelial cells (HUVEC or other primary endothelial cultures), H-Phe-Phe-Tyr-Val-Thr-Glu-OH provides a validated tool for inhibiting VEGF-stimulated proliferation [1]. The peptide's demonstrated specificity for human endothelial cell proliferation inhibition distinguishes it from compounds lacking cell-based functional validation. Researchers conducting tube formation assays, migration assays, or proliferation studies that require VEGFR2 pathway blockade should select this peptide based on its documented cellular activity . The 310 nM IC₅₀ in enzymatic assays [2] provides a reference point for establishing appropriate working concentrations in cell-based experiments.

Comparative VEGFR2 Antagonist Benchmarking

H-Phe-Phe-Tyr-Val-Thr-Glu-OH serves as a defined-sequence VEGFR2 antagonist for comparative studies evaluating the structure-activity relationships of VEGFR2-binding peptides. Its specific Phe-Phe-Tyr-Val-Thr-Glu sequence, molecular weight of 804.9 g/mol, and documented 310 nM IC₅₀ [1] establish a quantitative benchmark against which modified sequences, alternative VEGFR2 antagonists (such as ATWLPPR or K237), or novel peptide designs can be compared. The compound's commercial availability with defined purity specifications (typically ≥95% by HPLC) ensures reproducible comparator data across independent studies. Researchers developing improved VEGFR2 antagonists or investigating peptide sequence optimization should consider this compound as a well-characterized reference standard.

In Vivo Angiogenesis Model Validation

For in vivo angiogenesis models including Matrigel plug assays, corneal neovascularization models, or tumor xenograft studies requiring VEGFR2 pathway inhibition, H-Phe-Phe-Tyr-Val-Thr-Glu-OH offers documented in vivo efficacy [1]. The peptide's demonstrated ability to totally abolish VEGF-induced angiogenesis in vivo supports its use as a positive control or experimental intervention in studies evaluating anti-angiogenic strategies. Researchers should note that while in vivo efficacy is documented, specific dosing parameters (dose, route, frequency) must be empirically optimized for each experimental system, as detailed pharmacokinetic data for this exact peptide sequence are not publicly available.

Application
Selection Property
Validation Focus
VEGFR2-Dependent Angiogenesis Studies
Sequence-defined VEGFR2 antagonist
Pathway specificity in angiogenesis models
Human Endothelial Cell Assays
Documented cellular functional antagonism
VEGF-stimulated proliferation endpoint validation
Comparative Antagonist Benchmarking
Well-characterized peptide reference
Sequence-activity relationship and affinity comparison
In Vivo Angiogenesis Model Validation
Reported in vivo model response
Angiogenesis suppression endpoint validation
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